Methyl 3-(bromomethyl)-2-chlorobenzoate
Overview
Description
Methyl 3-(bromomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known to participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group on the benzoate compound can act as an electrophile, reacting with nucleophiles in the system .
Biochemical Pathways
The compound can be involved in various biochemical pathways, depending on its targets. For instance, it can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-(bromomethyl)-2-chlorobenzoate. For instance, the compound’s reactivity can be influenced by temperature, pH, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst
Molecular Mechanism
It is possible that the bromomethyl group could participate in various chemical reactions, leading to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C . Information on its long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
Biological Activity
Methyl 3-(bromomethyl)-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of halogenated benzoates, characterized by the presence of a bromomethyl group and a chlorine atom on the aromatic ring. Its molecular formula is , with a molecular weight of approximately 251.52 g/mol.
The biological activity of this compound can be attributed to its reactive functional groups. The bromomethyl moiety allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity or disrupt cellular processes, potentially leading to various biological effects .
Biological Activities
Antimicrobial Properties:
Research indicates that compounds with similar halogenated structures often exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent .
Cytotoxicity and Genotoxicity:
Studies have shown that this compound interacts with various biological targets, suggesting potential genotoxic effects. It has been identified as a genotoxic impurity in pharmaceuticals, raising concerns regarding drug safety and efficacy .
Case Studies
-
Antimicrobial Activity Assessment:
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential use as a therapeutic agent in treating bacterial infections. -
Genotoxic Impurity Analysis:
In a pharmacological context, this compound was analyzed as a genotoxic impurity in lenalidomide. The study highlighted the importance of monitoring such impurities to ensure patient safety during treatment .
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Genotoxicity | Other Notable Effects |
---|---|---|---|
This compound | Moderate | Yes | Potential enzyme modulation |
Methyl 3,5-dibromo-2-chlorobenzoate | High | No | Antifungal properties |
Methyl 2-(bromomethyl)-5-chlorobenzoate | Low | Yes | Cellular signaling interference |
Research Findings
- Synthesis and Derivatives: The synthesis of this compound typically involves straightforward organic reactions that can yield derivatives with enhanced biological activity. For instance, modifications to the halogen substituents have been shown to impact both antimicrobial potency and cytotoxicity .
- Environmental Impact: Research indicates that halogenated benzoates can influence microbial dechlorination processes, which are crucial for bioremediation applications. This suggests that this compound might play a role in environmental remediation strategies .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQVNNVKYWPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214340 | |
Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920759-94-0 | |
Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920759-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(bromomethyl)-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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